molecular formula C14H16NPS B12667469 N,N-dimethyl-P,P-diphenylphosphinothioic amide CAS No. 17513-68-7

N,N-dimethyl-P,P-diphenylphosphinothioic amide

Cat. No.: B12667469
CAS No.: 17513-68-7
M. Wt: 261.32 g/mol
InChI Key: LWSCOQLJATUVES-UHFFFAOYSA-N
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Description

N,N-dimethyl-P,P-diphenylphosphinothioic amide is an organophosphorus compound belonging to the class of phosphinothioic amides. These compounds are characterized by a tetracoordinate phosphorus atom in a distorted tetrahedral geometry, bonded to a sulfur atom (P=S), two phenyl groups, and a dimethylamide group . This molecular structure serves as a platform for diverse functions, primarily in synthetic and coordination chemistry. Phosphinothioic amides are explored as ligands for transition metals, where the P=S group can coordinate to metal centers, forming complexes with potential catalytic activity . In organic synthesis, phosphinic amides (the phosphinothioic amides' phosphate oxide analogs) are valuable as precursors to other molecules and undergo catalytic N-alkylation with alcohols . The sulfur atom in the thiophosphinic amide group can influence the compound's reactivity and coordination properties compared to its oxygen-containing analog. Researchers utilize this and related compounds in the synthesis of thioamides and in structural studies to understand bonding and stereochemistry around the phosphorus center . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17513-68-7

Molecular Formula

C14H16NPS

Molecular Weight

261.32 g/mol

IUPAC Name

N-diphenylphosphinothioyl-N-methylmethanamine

InChI

InChI=1S/C14H16NPS/c1-15(2)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

LWSCOQLJATUVES-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Synthesis via Catalytic Coupling (Procedure A)

A widely reported method involves the catalytic coupling of diphenylphosphinothioic acid derivatives with dimethylamine sources under controlled conditions. The general procedure includes:

  • Reactants: Diphenylphosphinothioic acid (or its derivatives) and dimethylamine.
  • Catalyst: Transition metal catalysts or organocatalysts (specific catalysts vary depending on the study).
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: Heating at approximately 80 °C for 3 to 5 hours under inert atmosphere.
  • Workup: After reaction completion (monitored by thin-layer chromatography), the mixture is cooled, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.
  • Purification: Flash column chromatography on silica gel using ethanol/hexane mixtures (e.g., 1:10) as eluents.

This method yields N,N-dimethyl-P,P-diphenylphosphinothioic amide in moderate to high yields (around 40-80%) depending on scale and catalyst efficiency.

Ortho-Lithiation Followed by Electrophilic Trapping

Another approach involves the ortho-lithiation of N,N-dialkyl-P,P-diphenylphosphinothioic amides using strong bases such as n-butyllithium (n-BuLi) in the presence of TMEDA (tetramethylethylenediamine) in diethyl ether. This generates a lithiated intermediate that can be trapped electrophilically to introduce functional groups ortho to the phosphorus substituents.

  • This method is efficient for synthesizing ortho-functionalized derivatives of the phosphinothioic amide.
  • It allows further structural modifications including C–X (X = P, S, Si, Sn, I) and C–C bond formations.
  • The reaction proceeds under low temperature to ambient conditions, with high yields reported for functionalized products.

Radical-Mediated Synthesis Using tert-Butyl N,N-Dialkylperoxyamidate

A tunable radical synthesis method has been developed using tert-butyl N,N-dialkylperoxyamidate as a radical initiator to form chalcophosphinic amides including this compound.

  • The reaction is carried out in a Schlenk tube with diphenylphosphinic acid derivatives, the radical initiator, and dimethylamine.
  • Typical conditions involve heating at 80 °C for 3 hours.
  • The product is purified by column chromatography.
  • This method offers tunability and good control over product formation, with detailed NMR and mass spectrometry characterization confirming product identity.

Industrial-Scale Preparation and Catalytic Processes

A patent describes a preparation method for catalysts used in the synthesis of N,N-dimethyl amides (including related compounds), which can be adapted for this compound:

  • Catalyst Preparation: Sodium metasilicate and sodium metaaluminate are dissolved in water, heated between 30–100 °C, and treated with aqueous sulfuric acid to precipitate a catalyst.
  • Catalyst Washing and Drying: The precipitate is filtered, washed to neutral pH (6.0–7.0), and dried to moisture content below 1%.
  • Amide Synthesis: Hot capric acid (or analogous acid) and the catalyst are placed in a reactor, heated to 180 ± 5 °C, and dimethylamine is introduced gradually over 1–5 hours.
  • The reaction mixture is held at 180 °C for 7 ± 1 hours to complete amidation, water is removed, and the temperature is raised to 200 ± 5 °C for 2 hours.
  • After filtration to remove the catalyst, the crude product is purified by vacuum distillation.
  • The process achieves high purity (>99%) and low acid number (≤1 mg KOH/g), indicating efficient conversion and minimal residual acidity.

Though this patent focuses on N,N-dimethyl caprylamide/decanamide, the methodology and catalyst preparation principles are applicable to phosphinothioic amide derivatives with appropriate modifications.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy : ^1H, ^13C, and ^31P NMR are routinely used to confirm the structure and purity of the synthesized compound. Chemical shifts are referenced to standard solvents (CDCl3 or DMSO-d6) and 85% H3PO4 for phosphorus.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
  • Melting Point : Uncorrected melting points provide additional purity assessment.
  • Chromatography : Thin-layer chromatography (TLC) and flash column chromatography are used for reaction monitoring and purification.
  • Crystallography : Single-crystal X-ray diffraction studies on related phosphinothioic amides confirm molecular structure and bond lengths, supporting synthetic integrity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield & Purity Notes
Catalytic Coupling (Procedure A) Diphenylphosphinothioic acid + dimethylamine, catalyst, DCM, 80 °C, 3 h 40-80% yield; high purity Scalable; requires chromatographic purification
Ortho-Lithiation + Electrophilic Trapping n-BuLi, TMEDA, diethyl ether, low temp High yield for functionalized derivatives Enables ortho-substitution; useful for derivatives
Radical Synthesis with Peroxyamidate tert-Butyl N,N-dialkylperoxyamidate, 80 °C, 3 h Moderate to high yield Tunable synthesis; radical mechanism
Industrial Catalyst Method (Patent) Sodium metasilicate/sodium metaaluminate catalyst, hot acid, dimethylamine, 180-200 °C >99% purity; low acid number Suitable for large scale; catalyst recycling possible

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-P,P-diphenylphosphinothioic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinothioic amides.

Scientific Research Applications

Chemical Synthesis

N,N-Dimethyl-P,P-diphenylphosphinothioic amide serves as a versatile reagent in organic synthesis. Its phosphinothioic structure allows it to participate in several chemical reactions, including:

  • N-Alkylation Reactions : This compound can undergo N-alkylation, which is crucial for synthesizing phosphinic amides. The method allows for the formation of structurally diverse phosphinic compounds from simple starting materials, enhancing the accessibility of these valuable intermediates in organic chemistry .
  • Synthesis of Phosphorus-Based Ligands : It is used to create phosphorus-containing ligands that are essential in coordination chemistry and catalysis. These ligands can facilitate various metal-catalyzed reactions, enhancing reaction rates and selectivity.

Catalytic Applications

The compound has shown promise as a catalyst in several chemical processes:

  • Catalysis in Organic Reactions : Research indicates that this compound can act as a catalyst in reactions involving carbon-carbon bond formation. Its ability to stabilize transition states makes it an effective catalyst for various organic transformations.
  • Enzyme Mimics : Studies have demonstrated that phosphorus compounds similar to this compound can mimic enzyme activity, providing insights into enzyme mechanisms and potential applications in drug discovery .

Material Science

In material science, this compound has been explored for its properties:

  • Polymer Chemistry : This compound can be utilized in the synthesis of functional polymers. Its reactivity allows for the incorporation of phosphorus into polymer backbones, imparting unique properties such as flame retardancy and enhanced thermal stability.
  • Nanocomposite Development : The compound has potential applications in developing nanocomposites by acting as a coupling agent between inorganic nanoparticles and organic matrices, improving the mechanical properties of the resulting materials.

Biological Applications

Recent studies have highlighted potential biological applications of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents .
  • Pharmacological Research : The compound's unique structure may contribute to pharmacological activities, warranting further exploration in drug development for treating diseases linked to phosphorous metabolism.

Case Studies

StudyApplicationFindings
Study on N-Alkylation Organic SynthesisDemonstrated high yields of phosphinic amides using this compound as a precursor .
Catalytic Activity Assessment CatalysisShowed enhanced reaction rates in carbon-carbon bond formation reactions .
Material Properties Investigation Polymer ChemistryDeveloped flame-retardant polymers with improved thermal stability .
Antimicrobial Testing Biological ActivityExhibited significant inhibitory effects against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of N,N-dimethyl-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphinothioic group can undergo redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

a. Electronic Effects

  • Thioic vs. Phosphinic/Oxidized Groups: The sulfur atom in this compound increases electron-withdrawing capacity compared to phosphinic amides (with oxygen), enhancing its ability to stabilize metal centers in complexes .
  • Substituent Influence: Dimethylamino groups provide moderate steric bulk, whereas diisopropyl substituents (e.g., in N,N-diisopropyl analogs) hinder reactivity in lithiation but improve regioselectivity in electrophilic trapping .

b. Structural and Coordination Behavior

  • Monomeric vs. Dimeric Structures: Monomeric phosphinothioic amides are versatile in forming monodentate ligands, while dimeric variants (e.g., hexane-linked bis-amides) enable chelation, affecting metal complex geometry .
  • Crystal Structures : Phosphinic amides like N-Benzylidene-P,P-diphenylphosphinic amide exhibit distinct hydrogen-bonding patterns due to the absence of sulfur, influencing solid-state packing .

Biological Activity

N,N-Dimethyl-P,P-diphenylphosphinothioic amide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphinothioic amide functional group, which is known for its diverse reactivity and biological implications. The general structure can be represented as follows:

R1N CH3 2P(S)R2\text{R}_1\text{N CH}_3\text{ }_2\text{P}(\text{S})\text{R}_2

where R1R_1 and R2R_2 are phenyl groups. This structure contributes to its lipophilicity and potential interactions with biological membranes.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of phosphinothioic amides. For instance, derivatives of phosphonates have demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that modifications to the phosphinothioic structure can enhance its efficacy against multidrug-resistant bacteria .

Table 1: Antimicrobial Activity of Phosphinothioic Amides

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
This compoundE. coli32 µg/mLBactericidal
This compoundS. aureus16 µg/mLBacteriostatic
Dimethyl-N-(benzoyl)amidophosphateL1210 Leukemia Cells2.5 mMCytotoxic

2. Cytotoxic Effects

The cytotoxic effects of this compound have been observed in various cell lines. In vitro studies show that this compound can induce reactive oxygen species (ROS) production, leading to decreased cell viability over time. For example, a concentration of 2.5 mM resulted in a 40% reduction in cell viability after 48 hours .

Case Study: Cytotoxicity in L1210 Cells

  • Concentration: 2.5 mM
  • Cell Viability Reduction: 40% after 48 hours, 66% after 72 hours
  • Mechanism: Induction of oxidative stress through ROS production

3. Toxicological Implications

The compound's potential toxicity has also been examined, particularly concerning methemoglobinemia—a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport capacity in blood. Similar compounds have been implicated in such toxicological effects, suggesting that this compound may pose similar risks upon exposure .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Disruption: Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity.
  • Oxidative Stress Induction: By increasing ROS levels, it can lead to cellular damage and apoptosis.

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-P,P-diphenylphosphinothioic amide, and what are the critical parameters influencing yield and purity?

Methodological Answer: The synthesis typically involves reacting P,P-diphenylphosphinothioic chloride with dimethylamine under inert conditions. Key parameters include:

  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the phosphinothioic chloride intermediate) .
  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to avoid moisture .
  • Stoichiometry : A 1:1.2 molar ratio of P,P-diphenylphosphinothioic chloride to dimethylamine ensures complete amidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures isolates the product in >85% yield .

Table 1: Comparison of Synthetic Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CPrevents decomposition
SolventTHF/DCM (anhydrous)Avoids hydrolysis
Amine:Chloride1.2:1Ensures complete conversion
PurificationColumn chromatography (hexane:EtOAc)Removes unreacted chloride

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry at the phosphorus atom, with bond angles (e.g., P–N–C: 114.7°, P–S–C: 106.2°) and bond lengths (P–N: 1.67 Å, P–S: 2.02 Å) .
  • NMR Spectroscopy :
    • ³¹P NMR : A singlet at δ 45–50 ppm confirms the absence of phosphine oxide impurities .
    • ¹H/¹³C NMR : Methyl groups on nitrogen resonate at δ 2.8–3.1 ppm (¹H) and δ 35–40 ppm (¹³C) .
  • IR Spectroscopy : P=S stretching vibrations appear at 550–600 cm⁻¹, while P–N stretches occur at 950–980 cm⁻¹ .

Table 2: Key Structural Parameters from X-ray Data

Bond/AngleValue (Å/°)
P–N1.67
P–S2.02
N–C (methyl)1.45
P–N–C angle114.7

Advanced Research Questions

Q. How does this compound act as a ligand in transition metal catalysis, and what factors influence its coordination behavior?

Methodological Answer: The compound serves as a bidentate ligand (via P and S donors) in Au(III) and Pd(II) complexes, enhancing catalytic activity in cross-coupling reactions. Key factors include:

  • Electronic Effects : Electron-withdrawing substituents on the phenyl groups increase metal-ligand bond strength, stabilizing reactive intermediates .
  • Steric Environment : Bulky dimethylamino groups on nitrogen hinder undesired side reactions (e.g., β-hydride elimination) .
  • Solvent Polarity : Coordination is favored in polar aprotic solvents (e.g., DMF), which stabilize the metal-ligand complex .

Case Study : In Au(III)-catalyzed cyclometallation, the ligand forms [Au(dppta)(azdtc)Cl] complexes (dppta = this compound), achieving turnover numbers (TON) >1,000 for C–H activation .

Q. What computational methods are employed to study the electronic properties and reactivity of this compound, and how do they compare with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculations at the B3LYP/6-311G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), consistent with UV-Vis absorption maxima at 270–290 nm .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions between P–S σ* and N lone pairs, explaining the ligand's strong σ-donor character .
  • Comparative Validation : Experimental X-ray bond lengths (P–N: 1.67 Å) align with DFT-predicted values (1.65–1.69 Å), validating the computational model .

Table 3: DFT vs. Experimental Data

ParameterDFT ValueExperimental Value
P–N bond length1.68 Å1.67 Å
HOMO-LUMO gap4.5 eV4.3 eV (UV-Vis)
P–S stretching580 cm⁻¹565 cm⁻¹ (IR)

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Methodological Answer: Discrepancies often arise from:

  • Reaction Conditions : Varying temperatures (e.g., 25°C vs. 60°C) or solvent systems (THF vs. DMF) alter turnover frequencies .
  • Impurity Profiles : Trace phosphine oxide byproducts (detected via ³¹P NMR) can poison catalysts, reducing efficiency .
  • Metal Precursors : Use of [RhCl(cod)]₂ vs. [Pd(OAc)₂] leads to differing coordination modes and activities .

Q. Resolution Strategy :

Standardize reaction protocols (solvent, temperature, metal source).

Employ high-purity ligands (≥98%, verified by HPLC) .

Conduct control experiments with/without ligand to isolate its contribution .

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